Cas no 2138047-15-9 ((1-ethyl-4-propoxypiperidin-4-yl)methanol)

(1-Ethyl-4-propoxypiperidin-4-yl)methanol is a piperidine derivative characterized by its functionalized structure, combining an ethyl group, propoxy chain, and hydroxymethyl moiety at the 4-position. This compound is of interest in medicinal chemistry and pharmaceutical research due to its potential as a versatile intermediate for the synthesis of bioactive molecules. The presence of both ether and alcohol functionalities enhances its utility in further chemical modifications, such as esterification or etherification. Its structural features may contribute to improved solubility and bioavailability in drug design applications. The compound's well-defined stereochemistry, if applicable, also makes it valuable for studies requiring chiral specificity. Proper handling and storage under inert conditions are recommended to maintain stability.
(1-ethyl-4-propoxypiperidin-4-yl)methanol structure
2138047-15-9 structure
Product Name:(1-ethyl-4-propoxypiperidin-4-yl)methanol
CAS No:2138047-15-9
MF:C11H23NO2
MW:201.305823564529
CID:5895474
PubChem ID:165489982
Update Time:2025-05-30

(1-ethyl-4-propoxypiperidin-4-yl)methanol Chemical and Physical Properties

Names and Identifiers

    • (1-ethyl-4-propoxypiperidin-4-yl)methanol
    • 2138047-15-9
    • EN300-1143558
    • Inchi: 1S/C11H23NO2/c1-3-9-14-11(10-13)5-7-12(4-2)8-6-11/h13H,3-10H2,1-2H3
    • InChI Key: VVEXYGMZLUZWLG-UHFFFAOYSA-N
    • SMILES: O(CCC)C1(CO)CCN(CC)CC1

Computed Properties

  • Exact Mass: 201.172878976g/mol
  • Monoisotopic Mass: 201.172878976g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 1
  • Hydrogen Bond Acceptor Count: 3
  • Heavy Atom Count: 14
  • Rotatable Bond Count: 5
  • Complexity: 153
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 1.1
  • Topological Polar Surface Area: 32.7Ų

(1-ethyl-4-propoxypiperidin-4-yl)methanol Pricemore >>

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Additional information on (1-ethyl-4-propoxypiperidin-4-yl)methanol

Compound CAS No. 2138047-15-9: (1-Ethyl-4-propoxypiperidin-4-yl)methanol

The compound with CAS No. 2138047-15-9, commonly referred to as (1-Ethyl-4-propoxypiperidin-4-yl)methanol, is a complex organic molecule with a unique structure and diverse applications. This compound belongs to the class of piperidine derivatives, which are widely studied for their potential in pharmaceuticals, agrochemicals, and advanced materials. The piperidine ring serves as the core structure, with substituents including an ethyl group, a propoxy group, and a methanol moiety. These functional groups contribute to the compound's chemical reactivity and biological activity.

Recent studies have highlighted the importance of (1-Ethyl-4-propoxypiperidin-4-yl)methanol in medicinal chemistry. Researchers have explored its role as an intermediate in the synthesis of bioactive compounds, particularly in the development of novel antidepressants and neuroprotective agents. The compound's ability to modulate neurotransmitter systems has been a focal point in preclinical trials, suggesting potential applications in treating neurological disorders such as Alzheimer's disease and Parkinson's disease.

In addition to its pharmaceutical applications, (1-Ethyl-4-propoxypiperidin-4-yl)methanol has shown promise in the field of agrochemistry. Its pesticidal properties have been investigated, with studies indicating its effectiveness as a natural deterrent against agricultural pests. This is attributed to its ability to disrupt insect nervous systems without posing significant risks to non-target species or the environment.

The synthesis of (1-Ethyl-4-propoxypiperidin-4-yl)methanol involves multi-step organic reactions, including nucleophilic substitutions and reductions. Recent advancements in catalytic methods have improved the efficiency and scalability of its production. For instance, the use of palladium-catalyzed cross-coupling reactions has enabled researchers to achieve higher yields while minimizing by-products.

From a structural perspective, the compound's piperidine ring provides rigidity and stability, while the ethyl and propoxy groups enhance its lipophilicity. The methanol group introduces hydrophilic properties, making it versatile for various chemical reactions. This balance of hydrophilic and lipophilic characteristics is crucial for its biological activity and pharmacokinetic profile.

Emerging research has also focused on the compound's role in polymer chemistry. Its ability to act as a monomer in the synthesis of biodegradable polymers has opened new avenues for sustainable materials development. These polymers exhibit excellent mechanical properties and biocompatibility, making them suitable for biomedical applications such as drug delivery systems and tissue engineering scaffolds.

In conclusion, (1-Ethyl-4-propoxypiperidin-4-yl)methanol (CAS No. 2138047-15-9) is a multifaceted compound with significant potential across diverse fields. Its unique structure, combined with recent advancements in synthesis and application research, positions it as a valuable tool in modern chemistry and material science.

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